molecular formula C21H20FN3O3S B2525848 6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380178-91-4

6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2525848
CAS RN: 2380178-91-4
M. Wt: 413.47
InChI Key: CHPBJLXHDBYOHZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It has also been suggested that it works by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. In addition, it has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one in lab experiments is its broad range of potential applications. It has been studied for its potential use in cancer treatment, anti-inflammatory therapy, and neurological disorders. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation is the lack of information on its long-term effects and potential side effects.

Future Directions

There are several future directions for the study of 6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination therapy with other anticancer agents. Additionally, the development of new derivatives with improved pharmacological properties is another area of future research. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, is an area that warrants further investigation.

Synthesis Methods

The synthesis of 6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one involves the reaction of 3-fluorobenzoyl chloride with 3-aminopyridazine in the presence of triethylamine to obtain the intermediate compound 3-(3-fluorophenyl)-6-(pyridazin-3-yl)pyridazine-4-carboxylic acid. The intermediate compound is then treated with sodium hydride and 1-(2-phenylethylsulfonyl)azetidine-3-amine to obtain the final product.

Scientific Research Applications

6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders.

properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-18-8-4-7-17(13-18)20-9-10-21(26)25(23-20)19-14-24(15-19)29(27,28)12-11-16-5-2-1-3-6-16/h1-10,13,19H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPBJLXHDBYOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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